molecular formula C11H14O3 B1252952 1-(2,6-Dihydroxyphenyl)-1-pentanone

1-(2,6-Dihydroxyphenyl)-1-pentanone

Cat. No. B1252952
M. Wt: 194.23 g/mol
InChI Key: QHIOHWHBWRAHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dihydroxyphenyl)-1-pentanone is a natural product found in Pezicula and Cryptosporiopsis with data available.

Scientific Research Applications

Kinetics and Atmospheric Chemistry 1-(2,6-Dihydroxyphenyl)-1-pentanone's atmospheric chemistry involves its reaction with OH radicals. Aschmann et al. (2003) investigated the gas-phase reaction of OH radicals with 5-hydroxy-2-pentanone, an analogous compound, revealing insights into atmospheric processes involving hydroxycarbonyls like 1-(2,6-Dihydroxyphenyl)-1-pentanone (Aschmann, Arey, & Atkinson, 2003).

Chemical Synthesis and Characterization The synthesis and characterization of compounds structurally similar to 1-(2,6-Dihydroxyphenyl)-1-pentanone have been explored. For instance, Guo Juan (2007) described the synthesis of 2-Methyl-2-Hydroxy-1-Phenyl-1-Pentanone, providing a foundation for the synthesis of related compounds (Guo Juan, 2007).

Role in Maillard Reaction The Maillard reaction, critical in food science, involves compounds like 1-(2,6-Dihydroxyphenyl)-1-pentanone. Cerny and Guntz-Dubini (2008) identified 5-hydroxy-3-mercapto-2-pentanone in the Maillard reaction, highlighting the significance of such compounds in aroma generation (Cerny & Guntz-Dubini, 2008).

Potential in Pharmaceutical Research 1-(2,6-Dihydroxyphenyl)-1-pentanone analogs have been investigated for their pharmaceutical potential. For example, Kubohara (1999) examined the anti-leukemic properties of DIF-1, a compound with a pentanone group, in human leukemia cells (Kubohara, 1999).

Polymorphism and Crystallography The study of polymorphism in compounds related to 1-(2,6-Dihydroxyphenyl)-1-pentanone offers insights into their physical properties. Lopes et al. (2017) identified a new polymorph of 1-(4-hydroxyphenyl)pentan-1-one, contributing to the understanding of the physical chemistry of such compounds (Lopes, Bernardes, Piedade, Diogo, & da Piedade, 2017).

Insect Hydrocarbon Research The synthesis of compounds like 1-(2,6-Dihydroxyphenyl)-1-pentanone is relevant in entomological studies. Sonnet (1976) developed methods for synthesizing 1,5-dimethylalkanes, employing 5-hydroxy-2-pentanone as a starting material, which is relevant for studying insect hydrocarbons (Sonnet, 1976).

properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)pentan-1-one

InChI

InChI=1S/C11H14O3/c1-2-3-5-8(12)11-9(13)6-4-7-10(11)14/h4,6-7,13-14H,2-3,5H2,1H3

InChI Key

QHIOHWHBWRAHKM-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=C(C=CC=C1O)O

Canonical SMILES

CCCCC(=O)C1=C(C=CC=C1O)O

synonyms

1-(2,6-dihydroxyphenyl)pentan-1-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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